2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol typically involves multiple steps:
Formation of 1,3,4-thiadiazole ring: : This step generally includes the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources under controlled temperature and pressure conditions.
Attachment of the pyrrolidinyl group: : The thiadiazole ring is then reacted with a suitable pyrrolidine derivative in the presence of catalysts to form the pyrrolidin-1-yl substituent.
Introduction of the ethan-1-ol group: : The final step involves the reaction of the intermediate compound with an ethan-1-ol derivative under specific conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis might be optimized for scale-up processes. This could include the use of continuous flow reactors, advanced catalysts to enhance reaction efficiency, and automation to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize output and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, where the ethan-1-ol group could be oxidized to an aldehyde or carboxylic acid.
Reduction: : Reduction reactions may target the thiadiazole or pyrrolidinyl groups to yield various reduced products.
Substitution: : The compound can participate in substitution reactions, where one of the groups (e.g., ethan-1-ol) is replaced by another functional group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution reagents: : Various halides or nucleophiles, depending on the desired substitution.
Major Products
Oxidation products: : Aldehydes, carboxylic acids.
Reduction products: : Compounds with reduced functional groups.
Substitution products: : Derivatives with new functional groups replacing the original ethan-1-ol or thiadiazole groups.
Scientific Research Applications
This compound has numerous applications across various scientific fields:
Chemistry: : Used as a building block in organic synthesis and materials science.
Biology: : Studied for its potential as a biochemical probe or molecular tag.
Medicine: : Investigated for its therapeutic properties, including potential antimicrobial, antiviral, or anticancer activities.
Industry: : Utilized in the development of advanced materials, agrochemicals, or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of 2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, thereby modulating biological pathways. These interactions often involve binding to the active site of enzymes or receptor binding sites, leading to either activation or inhibition of their function.
Comparison with Similar Compounds
Comparison with Other Thiadiazoles
Similar Compounds: : 2-{[5-(Methylthio)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol, 2-{[5-(Phenylthio)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol.
Uniqueness: : The presence of the pyrrolidin-1-yl group in 2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol imparts unique chemical and biological properties, differentiating it from other thiadiazole derivatives which may lack this substituent.
This unique structure can result in different pharmacokinetic properties, binding affinities, and overall efficacy in applications.
In the grand scheme of things, understanding and harnessing the potential of such a compound can open up new avenues for research and application, emphasizing the importance of ongoing studies and innovations.
Properties
IUPAC Name |
2-[(5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS2/c12-5-6-13-8-10-9-7(14-8)11-3-1-2-4-11/h12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDCZINYAHJIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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